molecular formula C20H26N2O6S2 B4037628 1,4-bis[(4-methoxyphenyl)sulfonyl]-2,5-dimethylpiperazine

1,4-bis[(4-methoxyphenyl)sulfonyl]-2,5-dimethylpiperazine

Cat. No.: B4037628
M. Wt: 454.6 g/mol
InChI Key: ICVZOZMXXRIUAE-UHFFFAOYSA-N
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Description

1,4-bis[(4-methoxyphenyl)sulfonyl]-2,5-dimethylpiperazine is a synthetic organic compound with the molecular formula C20H26N2O6S2 It is characterized by the presence of two methoxyphenylsulfonyl groups attached to a dimethylpiperazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis[(4-methoxyphenyl)sulfonyl]-2,5-dimethylpiperazine typically involves the reaction of 2,5-dimethylpiperazine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

2,5-dimethylpiperazine+2(4-methoxybenzenesulfonyl chloride)This compound+2HCl\text{2,5-dimethylpiperazine} + 2 \text{(4-methoxybenzenesulfonyl chloride)} \rightarrow \text{this compound} + 2 \text{HCl} 2,5-dimethylpiperazine+2(4-methoxybenzenesulfonyl chloride)→this compound+2HCl

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-bis[(4-methoxyphenyl)sulfonyl]-2,5-dimethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The sulfonyl groups can be reduced to thiol groups under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-bis[(4-methoxyphenyl)sulfonyl]-2,5-dimethylpiperazine has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,4-bis[(4-methoxyphenyl)sulfonyl]-2,5-dimethylpiperazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    1,4-bis(phenylsulfonyl)piperazine: Lacks the methoxy groups, which may affect its solubility and reactivity.

    1,4-bis[(4-chlorophenyl)sulfonyl]-2,5-dimethylpiperazine: Contains chloro groups instead of methoxy groups, which can influence its chemical and biological properties.

Uniqueness

1,4-bis[(4-methoxyphenyl)sulfonyl]-2,5-dimethylpiperazine is unique due to the presence of methoxy groups, which enhance its solubility in organic solvents and may provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1,4-bis[(4-methoxyphenyl)sulfonyl]-2,5-dimethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O6S2/c1-15-13-22(30(25,26)20-11-7-18(28-4)8-12-20)16(2)14-21(15)29(23,24)19-9-5-17(27-3)6-10-19/h5-12,15-16H,13-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVZOZMXXRIUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1S(=O)(=O)C2=CC=C(C=C2)OC)C)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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